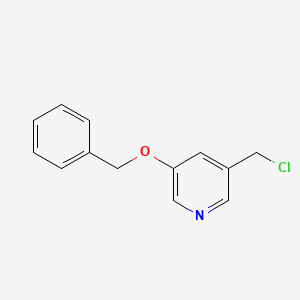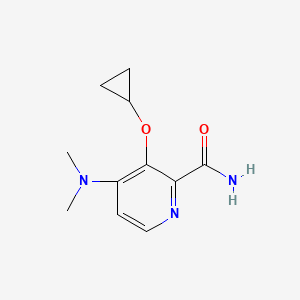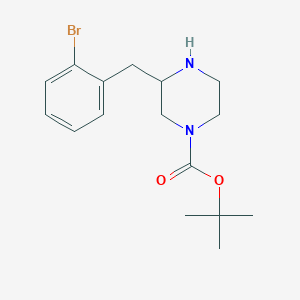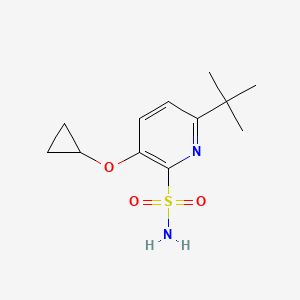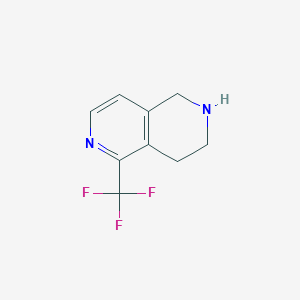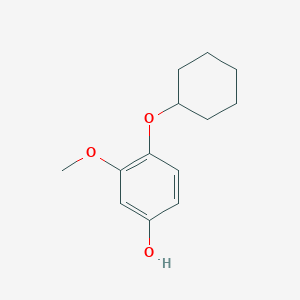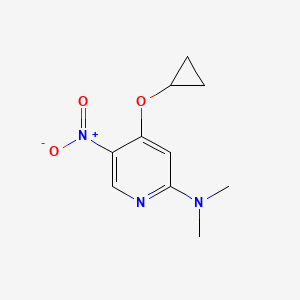
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 5-position, and a dimethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine typically involves the following steps:
Nitration: The starting material, 2-amino-4-cyclopropoxypyridine, undergoes nitration to introduce the nitro group at the 5-position.
Dimethylation: The nitro-substituted intermediate is then subjected to dimethylation to introduce the N,N-dimethylamino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy group or the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Reduction: 4-Cyclopropoxy-N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological receptors or enzymes. The cyclopropoxy group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N-dimethyl-5-nitropyridin-2-amine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
4-Cyclopropoxy-5-nitropyridin-2-amine: Lacks the dimethylamino group, which may influence its biological activity.
4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Lacks the nitro group, which may affect its redox properties.
Uniqueness: 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the combination of the cyclopropoxy, nitro, and dimethylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-5-9(16-7-3-4-7)8(6-11-10)13(14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
XUYKSMYTMDCWMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



